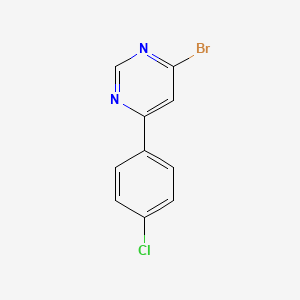

4-Bromo-6-(4-chlorophenyl)pyrimidine

説明

4-Bromo-6-(4-chlorophenyl)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at the 4-position and a 4-chlorophenyl group at the 6-position of the pyrimidine core. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

特性

IUPAC Name |

4-bromo-6-(4-chlorophenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2/c11-10-5-9(13-6-14-10)7-1-3-8(12)4-2-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEARFUDFRSSENR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Stepwise Synthesis Outline

| Step | Description | Reagents/Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Esterification of p-bromophenylacetic acid to methyl p-bromophenylacetate | Methanol, solid acid catalyst, reflux 5-6 hours | ~94-95% yield of intermediate |

| 2 | Reaction of intermediate with sodium methoxide and dimethyl carbonate in methanol under nitrogen, heating to 75°C for 6 hours | Sodium methoxide, dimethyl carbonate, methanol | Formation of key intermediate |

| 3 | Chlorination and cyclization using phosphorus oxychloride (POCl3) or phosgene in presence of toluene and N,N-dimethylaminopyridine or N,N-dimethylaniline | POCl3 or solid phosgene, 20-105°C, 3-5 hours | Formation of 4,6-dichloropyrimidine intermediate |

| 4 | Work-up involving aqueous extraction, solvent removal, ethanol recrystallization | Toluene, water, ethanol | Purification and isolation of product; yields ~73-75% overall |

Reaction Conditions and Key Parameters

- Chlorination step: Controlled addition of solid phosgene or POCl3 at 20-35°C, followed by heating to 95-105°C for several hours to promote cyclization and chlorination.

- Extraction and purification: Multiple aqueous extractions with toluene, solvent removal under reduced pressure, and recrystallization in ethanol at low temperatures (10-20°C) to achieve high purity (HPLC purity >99.9%).

- Catalysts and additives: Use of solid acid catalysts in esterification and bases like sodium methoxide in the carbonate reaction step; N,N-dimethylaminopyridine or N,N-dimethylaniline as catalysts in chlorination.

Yield and Purity Data

| Step | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|

| Esterification | 94-95 | Not specified | High yield ester intermediate |

| Carbonate reaction | Not explicitly quantified | Not specified | Formation of intermediate |

| Chlorination/cyclization | 85-86 | 99.93% | High purity final intermediate |

| Overall process | 72-75 | - | Total yield based on stepwise yields |

This method can be adapted for the synthesis of this compound by modifying the aryl substituents accordingly.

Alternative Synthetic Routes and Research Findings

Cyclization via Chalcone Intermediates

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations | Yield Range |

|---|---|---|---|---|

| Esterification + Carbonate reaction + Chlorination (Patent method) | Multi-step with esterification, carbonate reaction, chlorination/cyclization | High purity, scalable, well-documented | Multi-step, requires hazardous reagents (phosgene/POCl3) | 72-75% overall |

| Chalcone cyclization with guanidine hydrochloride | Cyclization of chalcone intermediates under reflux | Economical, versatile for substitution | Moderate yields, longer reaction times | 51-69% |

| Halogenation and cross-coupling | Direct substitution or coupling on pyrimidine core | Potentially fewer steps, regioselective | Requires expensive catalysts, optimization needed | Variable |

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

Reaction Mechanism:

The bromine at position 4 is susceptible to nucleophilic attack due to the electron-withdrawing effects of the pyrimidine ring and the 4-chlorophenyl group. Substitution typically occurs under basic or acidic conditions, depending on the nucleophile.

Reagents and Conditions:

-

Amines: Reaction with ammonia or amines (e.g., morpholine) under reflux conditions (60–90°C) replaces bromine with amino groups .

-

Alcohols: Alkoxide ions (e.g., methoxide) substitute bromine in polar aprotic solvents like DMF .

-

Cyanide: KCN in aqueous ethanol replaces bromine with a cyano group .

Example Reaction:

This reaction is pivotal in generating biologically active derivatives, such as anti-inflammatory agents .

Coupling Reactions

Suzuki-Miyaura Cross-Coupling:

The bromine atom enables coupling with aryl boronic acids under palladium catalysis, expanding the aromatic system.

Reaction Conditions:

Example Reaction:

Electrophilic Substitution

The chlorophenyl substituent directs electrophilic substitution to the para position of the benzene ring.

Reaction Conditions:

Example Reaction:

Biological Activity and Mechanisms

Antimicrobial Action:

The compound inhibits bacterial enzymes like DNA gyrase and topoisomerase IV by interfering with nucleic acid replication .

Anticancer Properties:

-

Kinase Inhibition: Blocks ATP-binding sites of kinases involved in tumor growth .

-

Apoptosis Induction: Activates caspase-3 and caspase-9 pathways in cancer cells.

Pharmacokinetic Data:

| Parameter | Value |

|---|---|

| IC₅₀ (ET-A) | 0.4–1.7 nM |

| Max ΔMAP | –14 to –25 mmHg |

| ABC | –445 to –1,116 mmHg·h |

Synthetic Optimization

Key Steps:

-

Bromination: Selective bromination at position 4 using NBS in DMF .

-

Cross-Coupling: Suzuki reactions at 80°C for 12 hours yield >70% product .

-

Purification: Column chromatography (silica gel, EtOAc/hexane) .

Yield Comparison:

| Reaction | Yield (%) |

|---|---|

| Amination | 65–89% |

| Suzuki Coupling | 46–75% |

| Nitration | 58–70% |

Thermal Stability

Thermogravimetric analysis (TGA) reveals:

-

Decomposition Temperature: 245°C.

-

Residual Mass at 500°C: 34.7%.

Structural Insights

Molecular Formula: C₁₁H₆BrClN₂

Molecular Weight: 288.47 g/mol

Spectral Data:

科学的研究の応用

Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial properties of pyrimidine derivatives, including 4-Bromo-6-(4-chlorophenyl)pyrimidine. For instance, compounds with similar structures have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The introduction of halogen atoms like bromine and chlorine is believed to enhance their antibacterial activity.

Anticancer Activity

Pyrimidines have been investigated for their anticancer potential. Research indicates that derivatives like this compound can inhibit cancer cell proliferation through various mechanisms, including the modulation of cell cycle progression and induction of apoptosis . The compound's ability to interact with specific protein targets involved in cancer pathways makes it a candidate for further investigation.

Enzyme Inhibition

This compound has been noted for its role as an inhibitor of certain enzymes, particularly those involved in cancer and inflammatory pathways. For example, studies have highlighted its potential as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in regulating the cell cycle .

Precursor in Drug Development

This compound serves as a valuable precursor in the synthesis of more complex heterocyclic compounds. Its derivatives have been utilized to create libraries of kinase inhibitors, which are pivotal in developing targeted therapies for various diseases .

Structure-Activity Relationship (SAR) Studies

The exploration of SAR has revealed insights into how modifications to the pyrimidine structure can influence biological activity. For instance, altering substituents on the phenyl ring can lead to variations in potency against specific targets, guiding the design of more effective drugs .

Case Study 1: Antibacterial Activity

A study conducted by Sukhwal and Verma synthesized a series of pyrimidine derivatives and evaluated their antibacterial activity against strains like Klebsiella pneumoniae and Pseudomonas aeruginosa. The findings indicated that compounds structurally related to this compound exhibited significant antibacterial effects .

Case Study 2: Anticancer Research

In another investigation, derivatives of this compound were screened for anticancer properties against various cancer cell lines. The results showed promising cytotoxic effects, suggesting that this compound could be a lead structure for developing new anticancer agents .

Data Table: Summary of Biological Activities

作用機序

The mechanism of action of 4-Bromo-6-(4-chlorophenyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, interfering with biological pathways and processes. The molecular targets and pathways involved can vary widely depending on the specific derivative and its intended use.

類似化合物との比較

Key Observations :

- Halogen Positioning : Bromine at the 4-position (as in 4-Bromo-2,6-diphenylpyrimidine) enhances electrophilicity, facilitating Suzuki-Miyaura couplings, while chlorine at the para position of the phenyl ring improves lipophilicity .

- Functional Groups : The thiol (-SH) and acetyl groups in 4(4'-Bromophenyl)-6-(4''-chlorophenyl)-1-acetyl-5,6-dihydropyrimidine-2-thiol (3d) introduce hydrogen-bonding capacity, correlating with its antimicrobial activity (IR: 2542 cm⁻¹ for S-H stretch) . In contrast, methoxy or methylthio groups alter electron density and steric profiles, affecting reactivity .

Crystallographic and Spectroscopic Data

- Crystal Structures : The 4-(4-Bromophenyl)-6-(4-chlorophenyl)pyrimidin-2-ylamine analog crystallizes in space group P-1 with unit cell parameters a = 5.585 Å, b = 11.618 Å, and intermolecular N-H⋯N hydrogen bonds stabilizing the lattice .

- Spectroscopy : Halogenated pyrimidines show distinct IR peaks for C-Br (619 cm⁻¹) and C-Cl (750 cm⁻¹) stretches, while ¹H-NMR aromatic proton signals (δ 7.15–7.60 ppm) reflect electron-withdrawing effects of substituents .

生物活性

4-Bromo-6-(4-chlorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound this compound features a pyrimidine core substituted with bromine and chlorophenyl groups. Its synthesis typically involves halogenation reactions and coupling with various aryl groups to enhance its biological properties. The structural formula can be represented as follows:

The mechanism of action for this compound is primarily linked to its ability to interact with specific biological targets, including:

- Kinase Inhibition : It has been observed that derivatives of pyrimidines can inhibit various kinases, which are crucial in signaling pathways related to cancer growth. For instance, studies have shown that similar compounds exhibit low micromolar activity against kinases such as AKT2/PKBβ, a key player in glioma malignancy .

- Anticancer Activity : The compound is utilized as a building block in the synthesis of pharmaceuticals aimed at treating cancer. Its derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo, particularly against glioblastoma cell lines .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Inhibition of Glioblastoma Growth : A study evaluating pyrano[2,3-c]pyrazole derivatives indicated that compounds similar to this compound inhibited the formation of neurospheres from glioma stem cells, demonstrating their potential as therapeutic agents .

- Kinase Profiling : Research involving the screening of various compounds against purified kinases revealed that certain derivatives could inhibit AKT2 with specific IC50 values ranging from 12 μM to 14 μM, highlighting their targeted action against oncogenic pathways .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrimidine derivatives have shown that modifications at specific positions significantly affect their potency against cancer cells, with some compounds achieving pIC50 values exceeding 7.0, indicating high efficacy .

Q & A

Q. What are the recommended safety protocols for handling 4-Bromo-6-(4-chlorophenyl)pyrimidine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection if handling powders to prevent inhalation .

- Containment: Perform reactions in a fume hood or glovebox when generating toxic vapors or dust .

- Waste Management: Segregate halogenated waste (due to bromine/chlorine content) and dispose via certified hazardous waste services to mitigate environmental risks .

- Emergency Response: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Avoid inducing vomiting if ingested .

Q. How can researchers synthesize this compound, and what intermediates are critical?

Answer:

- Synthetic Route: A common approach involves Suzuki-Miyaura coupling between 4-chlorophenylboronic acid and a brominated pyrimidine precursor (e.g., 4,6-dibromopyrimidine) under palladium catalysis .

- Key Intermediates:

- 4,6-Dibromopyrimidine: Provides the bromine substitution site.

- 4-Chlorophenylboronic Acid: Introduces the aryl group at the 6-position .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol ensures product purity (>95%) .

Q. What spectroscopic methods are used to characterize this compound?

Answer:

- NMR Spectroscopy:

- ¹H NMR: Peaks near δ 8.5–9.0 ppm indicate pyrimidine ring protons. Aromatic protons from the 4-chlorophenyl group appear at δ 7.3–7.8 ppm .

- ¹³C NMR: Signals at ~160–165 ppm confirm C-Br and C-Cl bonds .

- Mass Spectrometry (HRMS): Molecular ion peaks at m/z 297/299 (M⁺, Br/Cl isotopic pattern) validate the molecular formula C₁₀H₆BrClN₂ .

Advanced Research Questions

Q. How does the crystal structure of this compound influence its reactivity?

Answer:

- Crystallographic Data: Single-crystal X-ray diffraction reveals a monoclinic lattice (space group C2/c) with intermolecular halogen bonding (Br···Cl interactions, ~3.4 Å). This stabilizes the solid-state structure and may affect solubility .

- Reactivity Implications: The electron-withdrawing Br and Cl substituents activate the pyrimidine ring for nucleophilic substitution at the 2- and 4-positions, enabling further functionalization (e.g., amination, cross-coupling) .

Q. What strategies resolve contradictions in reactivity data for halogenated pyrimidines like this compound?

Answer:

- Control Experiments: Compare reaction outcomes under inert (N₂/Ar) vs. aerobic conditions, as oxygen can oxidize intermediates or deactivate catalysts .

- Computational Modeling: Density functional theory (DFT) calculations predict activation barriers for substitution reactions, clarifying discrepancies between experimental and theoretical yields .

- Isotopic Labeling: Use ⁸¹Br/³⁷Cl isotopes to track halogen displacement pathways via mass spectrometry .

Q. How can researchers design experiments to study the compound’s potential pharmacological activity?

Answer:

- In Vitro Assays:

- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., replacing Br with I or Cl with CF₃) to identify critical substituents for bioactivity .

Q. What advanced techniques analyze surface adsorption or environmental interactions of this compound?

Answer:

- Microspectroscopic Imaging: Use AFM-IR (atomic force microscopy-infrared spectroscopy) to map adsorption on indoor surfaces (e.g., silica or cellulose) at nanoscale resolution .

- Environmental Fate Studies: Employ LC-MS/MS to trace degradation products in simulated wastewater, focusing on dehalogenation intermediates .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。